molecular formula C21H32N4O4S B2665106 (4-(3-Methoxyphenyl)piperazin-1-yl)(1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methanone CAS No. 1448077-36-8

(4-(3-Methoxyphenyl)piperazin-1-yl)(1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2665106
CAS No.: 1448077-36-8
M. Wt: 436.57
InChI Key: LLTUWDMKQJVVIQ-UHFFFAOYSA-N
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Description

(4-(3-Methoxyphenyl)piperazin-1-yl)(1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methanone is a complex organic compound that features a combination of piperazine, pyrrolidine, and methanone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-Methoxyphenyl)piperazin-1-yl)(1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methanone typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Piperazine Ring: Starting with a suitable aromatic amine, the piperazine ring can be constructed through cyclization reactions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide.

    Sulfonylation of Pyrrolidine: The pyrrolidine ring can be sulfonylated using sulfonyl chlorides under basic conditions.

    Coupling Reactions: The final step often involves coupling the piperazine and pyrrolidine derivatives through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, forming phenolic derivatives.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound might be studied for their interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Medicinally, compounds with similar structures are often investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders due to their ability to interact with neurotransmitter receptors.

Industry

In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for compounds like (4-(3-Methoxyphenyl)piperazin-1-yl)(1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methanone typically involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • (4-(3-Methoxyphenyl)piperazin-1-yl)(1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methanone
  • This compound

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which may confer unique biological activity or chemical reactivity.

Properties

IUPAC Name

[4-(3-methoxyphenyl)piperazin-1-yl]-(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O4S/c1-29-20-6-4-5-19(17-20)22-13-15-23(16-14-22)21(26)18-7-11-25(12-8-18)30(27,28)24-9-2-3-10-24/h4-6,17-18H,2-3,7-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTUWDMKQJVVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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